molecular formula C8H9ClS B13268100 (3-Chloro-5-methylphenyl)methanethiol

(3-Chloro-5-methylphenyl)methanethiol

Cat. No.: B13268100
M. Wt: 172.68 g/mol
InChI Key: SBJJDHRZFNCUED-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylphenyl)methanethiol typically involves the reaction of 3-chloro-5-methylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-5-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methylphenyl)methanethiol
  • (3-Chloro-5-methylphenyl)methanol
  • (3-Chloro-5-methylphenyl)ethanethiol

Uniqueness

(3-Chloro-5-methylphenyl)methanethiol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

(3-chloro-5-methylphenyl)methanethiol

InChI

InChI=1S/C8H9ClS/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3

InChI Key

SBJJDHRZFNCUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CS

Origin of Product

United States

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